molecular formula C6H12ClNO3 B6281576 (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride CAS No. 2287237-73-2

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B6281576
CAS No.: 2287237-73-2
M. Wt: 181.6
InChI Key:
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Description

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of amino alcohols with α-haloacid chlorides under basic conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. For instance, it may inhibit or activate certain enzymes by mimicking the natural substrate or by binding to the active site .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the carboxylic acid group.

    N-methylmorpholine: A derivative with a methyl group on the nitrogen atom.

    2-methylmorpholine: Lacks the carboxylic acid group but has a similar structure.

Uniqueness

(2S,3R)-2-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a methyl group and a carboxylic acid group. This combination imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

CAS No.

2287237-73-2

Molecular Formula

C6H12ClNO3

Molecular Weight

181.6

Purity

95

Origin of Product

United States

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